Gypsoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

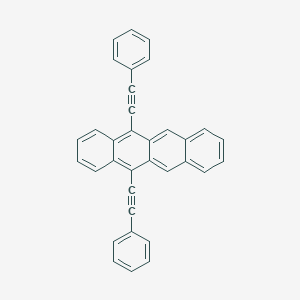

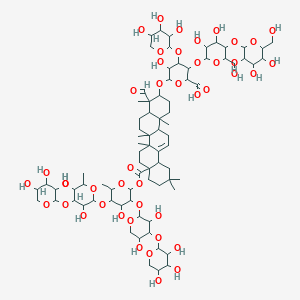

Gypsoside is a triterpene saponin found in Gypsophila pacifica and Gypsophila paniculata . It has a molecular weight of 1791.83 and a formula of C80H126O44 .

Synthesis Analysis

A study on the biosynthesis of gypenosides in Gynostemma pentaphyllum identified several cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) genes that contribute to gypenoside biosynthesis . The study used a combination of proteome analysis and RNA sequencing to identify these genes .Molecular Structure Analysis

The molecular structure of Gypsoside is complex, with a molecular formula of C80H126O44 . It is a triterpene saponin, a class of compounds known for their complex structures .科学的研究の応用

Biomedical Applications

Glycosyl compounds like Gypsoside have significant applications in the biomedical industry . They exhibit diverse pharmaceutical properties and biological activities, making them valuable for medical applications .

Food Industry Applications

Gypsoside, like other glycosyl compounds, has stable application characteristics that make it suitable for use in the food industry .

Enzymatic Synthesis

Enzymatic synthesis is a process that converts substrates into products using enzymes as catalysts . Gypsoside can be synthesized enzymatically, which is an environmentally friendly alternative to chemical synthesis .

Anti-inflammatory Properties

Gypsoside has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation .

Anti-thrombotic Properties

Research has shown that Gypsoside has anti-thrombotic actions . This suggests that it could be used in the prevention or treatment of thrombotic disorders .

Antioxidative Properties

Gypsoside has antioxidative actions . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-cancer Properties

Gypsoside has been found to have anti-cancer actions . It inhibited SW-480 cell proliferation in a dose- and time-dependent manner . This suggests that Gypsoside could be potentially useful as a cancer preventive or therapeutic agent .

Cosmetic Industry Applications

Due to their diverse pharmaceutical properties and biological activities, glycosyl compounds like Gypsoside have garnered significant attention in the cosmetics industry .

作用機序

Target of Action

Gipsoside primarily targets endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular biology. They are involved in many aspects of vascular function, including blood clotting, inflammation, and formation of new blood vessels.

Mode of Action

Gipsoside interacts with its targets by modulating mitochondria through the PI3K/Akt/Bad pathway . This pathway is crucial for cell survival and proliferation. By modulating this pathway, Gipsoside can inhibit apoptosis (programmed cell death) in endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by Gipsoside is the PI3K/Akt/Bad pathway . This pathway is involved in cell survival and proliferation. Gipsoside’s modulation of this pathway leads to the inhibition of endothelial cell apoptosis, which is particularly relevant in conditions such as atherosclerosis . Additionally, Gipsoside has been found to inhibit the Mitogen-Activated Protein Kinase (MAPK) mediated Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a significant role in inflammatory responses and is involved in cellular responses to stimuli such as stress.

Pharmacokinetics

It is known that gipsoside is a natural product , and like many other natural products, its bioavailability may be influenced by factors such as its formulation and the presence of other compounds.

Result of Action

Gipsoside has been found to possess neuroprotective, anticancer, antioxidant, anti-inflammatory, and anti-diabetic properties . It inhibits the proliferation of certain cancer cells in a dose- and time-dependent manner . Moreover, it has been shown to exert different cytotoxicity in cancer cells and normal cells, suggesting its potential use as a cancer preventive or treatment agent .

特性

IUPAC Name |

(2S,3S,4R,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(3R,4R,5R,6S)-5-[(3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(3R,4S,5R)-3,5-dihydroxy-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105)/t27-,28+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59+,60-,61-,62+,63+,65?,66?,67?,68?,69?,70?,71?,72?,73?,76+,77+,78-,79-,80+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDBQMHOQSSGGS-OHFYMGMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2[C@@H](OC([C@@H]([C@@H]2O)OC3[C@@H]([C@H]([C@@H](CO3)O)OC4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(CC[C@@H]([C@@]9(C)C=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)C)C)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H126O44 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1791.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gypsoside | |

Q & A

Q1: What is the potential of gypsoside as a hepatoprotective agent?

A1: While gypsoside itself showed no protective effect, a related compound, glucuronogypsogenin (GG), demonstrated promising hepatoprotective activity in isolated rat hepatocytes exposed to various toxins. [] GG pre-treatment effectively normalized lactate dehydrogenase (LDH) leakage and adenosine triphosphate (ATP) content, suggesting protection against membrane damage and maintenance of cellular energy balance. [] This protective effect was observed against galactosamine, carbon tetrachloride, and erythromycin, albeit at different concentration ranges, suggesting a potential interaction of GG with hepatocyte membranes. []

Q2: What is the structure of gypsoside?

A2: Gypsoside is a triterpene saponin. [, , , , , ] While the specific structural details, including molecular formula and weight, are not provided in these abstracts, several publications focus on elucidating its structure using various techniques. [, , , , , ] For instance, researchers have investigated the carbohydrate moiety of gypsoside [] and confirmed its identity as a triterpene saponin found in Gypsophila paniculata L. []

Q3: In which plant species can gypsoside be found?

A3: Gypsoside has been identified in various plant species, including several from the Gypsophila genus, such as Gypsophila paniculata [], Gypsophila pacifica [], Gypsophila acutifolia [], and Gypsophila bicolor []. Additionally, it has been found in Acanthophyllum species [] and Saponaria officinalis. []

Q4: How does the structure of gypsoside relate to its biological activity?

A4: While the provided abstracts primarily focus on structural characterization and plant sources of gypsoside, one study investigated the hepatoprotective potential of glucuronogypsogenin (GG), a compound related to gypsoside. [] This suggests that the structural features of these molecules, specifically the aglycone portion (glucuronogypsogenin), may play a significant role in their biological activities. Further research is needed to fully understand the structure-activity relationship of gypsoside and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。